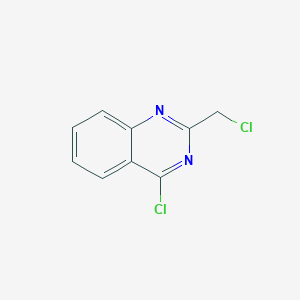

4-Chloro-2-(chloromethyl)quinazoline

概要

説明

4-Chloro-2-(chloromethyl)quinazoline is a chemical compound belonging to the quinazoline family, characterized by its molecular structure that includes a quinazoline core with chlorine and chloromethyl substituents

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)quinazoline typically involves multiple steps, starting with the reaction of 2-aminobenzonitrile with chloroacetic acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline core. The presence of a catalyst, such as hydrochloric acid, is often necessary to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency and scalability of the process.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 and chlorine at position 4 undergo nucleophilic displacement, forming derivatives with amines, thiols, or hydroxylamine.

Amine Displacement

Reaction with primary amines (e.g., methylamine, aniline) yields 2-aminomethyl derivatives. For example:

-

6-Chloro-2-(methylaminomethyl)-4-phenylquinazoline 3-oxide is synthesized via substitution of the chloromethyl group with methylamine in refluxing ethanol .

-

2-(Anilinomethyl)-4-chloroquinazoline forms under similar conditions, enabling further functionalization for anticancer agents .

Hydroxylamine Substitution

Hydroxylamine hydrochloride in pyridine converts the chloromethyl group to a hydroxylamine derivative, as demonstrated in the synthesis of 6-chloro-2-hydroxylaminomethyl-4-phenylquinazoline 3-oxide .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Ring Expansion to Benzodiazepines

Under basic conditions, 4-chloro-2-(chloromethyl)quinazoline reacts with amines to yield 1,4-benzodiazepine 4-oxides. For instance:

-

7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide forms via intramolecular rearrangement when treated with ammonia .

-

Reaction conditions: 20–25°C in tetrahydrofuran (THF) with excess NH₃ .

Formation of Quinazoline 3-Oxides

Cyclization with hydroxylamine hydrochloride in methylene chloride and pyridine yields 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide , a precursor for COX-2 inhibitors .

Palladium-Catalyzed Cross-Coupling

In the presence of Pd(OAc)₂ and 4 Å molecular sieves, the compound reacts with isocyanides and aryl azides to form 2-(arylaminomethyl)-4-chloroquinazolines (e.g., 33 in Scheme 12) .

Alkaline Coupling with Aldehydes

Reaction with acetaldehyde under NaOH yields 2-(1-hydroxyethyl)-4-methylquinazoline , an impurity observed during linagliptin synthesis :

text2-Chloromethyl-4-methylquinazoline + CH₃CHO → 2-(1-hydroxyethyl)-4-methylquinazoline

Alkylation of N-Heterocycles

The chloromethyl group facilitates alkylation of pyridine or morpholine derivatives. For example:

-

Reaction with morpholine in acetonitrile produces 2-morpholinomethyl-4-chloroquinazoline , a bioactive intermediate.

Acylation with Acid Chlorides

Chloroacetyl chloride reacts with the quinazoline core to form ester derivatives, as seen in the synthesis of antitumor agents .

Biological Activity Correlation

Derivatives synthesized via these reactions show promising pharmacological profiles:

Nucleophilic Substitution Mechanism

-

Step 1 : Attack by amine/water on chloromethyl carbon.

-

Step 2 : Departure of chloride ion, forming 2-substituted quinazoline .

Cyclization to Benzodiazepines

科学的研究の応用

Anticancer Activity

Mechanism of Action:

4-Chloro-2-(chloromethyl)quinazoline and its derivatives have shown considerable promise in anticancer research. These compounds often function by inhibiting key signaling pathways involved in cancer cell proliferation. Specifically, they target the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers. The inhibition of EGFR autophosphorylation leads to reduced cell growth and increased apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Case Studies:

A study evaluated the cytotoxic effects of several quinazoline derivatives, including those with chloromethyl substitutions. The results indicated that compounds with 2-chloromethyl substitutions exhibited significant cytotoxicity across different cancer cell lines, with IC50 values demonstrating their effectiveness . For instance, compound 9 showed an IC50 of 3.8 µM against HepG2 cells and 3.2 µM against MDA-MB-468 cells, indicating potent activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 9 | 3.8 | HepG2 |

| 9 | 3.2 | MDA-MB-468 |

| 10 | 4.3 | HepG2 |

| 10 | 3.2 | MDA-MB-468 |

| 10 | 20 | HCT-116 |

Synthesis and Derivatives

Synthesis Methods:

The synthesis of this compound typically involves multi-step processes that ensure high yield and purity. Recent advancements have introduced one-pot synthetic routes utilizing o-anthranilic acids as starting materials, which streamline the production of various quinazoline derivatives .

Structural Variations:

The compound can be modified to create numerous derivatives with enhanced biological activities. For example, methyl this compound-6-carboxylate has been studied for its ability to inhibit specific kinases involved in cell signaling pathways, making it a valuable candidate for further drug development .

Broader Pharmaceutical Applications

Potential as Therapeutics:

Beyond its anticancer properties, this compound has been explored for other therapeutic applications, including antiviral and antibacterial activities. Its ability to interact with various enzymes suggests potential roles in treating infectious diseases .

Research on Quinazoline Derivatives:

Recent reviews highlight the growing interest in quinazoline derivatives for their antimicrobial and cytotoxic properties. Research indicates that modifications to the quinazoline scaffold can lead to compounds with improved efficacy against resistant strains of bacteria and various cancer types .

作用機序

The mechanism by which 4-Chloro-2-(chloromethyl)quinazoline exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

2-Chloro-4-(chloromethyl)quinazoline

4-Chloro-2-(chloromethyl)quinoline

2-Chloro-4-(chloromethyl)quinoline

生物活性

4-Chloro-2-(chloromethyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 214.07 g/mol. The presence of chlorine atoms in its structure influences its reactivity and biological interactions. The chloromethyl group is particularly notable for its potential to engage in nucleophilic substitution reactions, which can lead to the formation of various derivatives with enhanced biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The mechanism often involves inhibition of key signaling pathways associated with cancer cell proliferation, particularly those mediated by the epidermal growth factor receptor (EGFR).

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | 5.4 | EGFR inhibition | |

| MCF-7 (Breast Cancer) | 6.8 | Induction of apoptosis | |

| HCT-116 (Colorectal) | 4.2 | Inhibition of cell proliferation |

In a study by Kumar et al., various substituted quinazolines were synthesized and evaluated for their anticancer activity against multiple cancer cell lines, demonstrating significant cytotoxic effects attributed to their ability to inhibit EGFR autophosphorylation .

Antimicrobial Activity

Quinazolines, including this compound, have also shown promising antimicrobial properties. Research indicates that these compounds can exhibit both antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Profile

| Study Reference | Microorganisms Tested | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial effect | |

| Escherichia coli | Minimal activity | |

| Aspergillus fumigatus | Moderate antifungal effect |

The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of cellular processes or inhibition of essential enzymes.

Case Studies and Experimental Findings

- EGFR Inhibition : In a study focusing on quinazoline derivatives, it was found that this compound effectively inhibited EGFR in various cancer cell lines, leading to reduced cell viability and increased apoptosis rates .

- Antimicrobial Screening : A series of experiments conducted on different bacterial strains revealed that derivatives of quinazoline exhibited varying degrees of effectiveness, with some showing significant inhibition against Gram-positive bacteria like Staphylococcus aureus .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazolines have demonstrated that modifications at specific positions can enhance biological activity, suggesting that further structural optimization could yield even more potent derivatives .

特性

IUPAC Name |

4-chloro-2-(chloromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBABTLGYWFWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523075 | |

| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34637-41-7 | |

| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34637-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。